(2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid
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Overview
Description
(2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to the benzylamine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Free amine derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid has several scientific research applications:
Biology: Investigated for its potential in drug discovery and development, particularly as a protease inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibition, where the compound can bind to the catalytic serine or threonine residues of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- (2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic acid
- (2-((4-(tert-Butoxycarbonyl)phenyl)amino)phenyl)boronic acid
- (2-((4-(tert-Butoxycarbonyl)benzyl)amino)phenyl)boronic ester
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the boronic acid functionality. This combination allows for selective reactions and applications in various fields, making it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
[2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-18(2,3)24-17(21)14-10-8-13(9-11-14)12-20-16-7-5-4-6-15(16)19(22)23/h4-11,20,22-23H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSLAIWZIOSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NCC2=CC=C(C=C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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